molecular formula C10H10N4O3S2 B12924522 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 89782-63-8

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B12924522
CAS No.: 89782-63-8
M. Wt: 298.3 g/mol
InChI Key: UZKOAVVYRATEOI-UHFFFAOYSA-N
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Description

N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of sulfonamides and thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenylsulfonamido group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylsulfonyl chloride to form the intermediate 5-(phenylsulfonamido)-1,3,4-thiadiazole. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the phenylsulfonamido moiety can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides. These products can further undergo additional chemical transformations to yield a variety of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as dihydrofolate reductase and carbonic anhydrase, inhibiting their activity.

    Pathways Involved: It interferes with the folate metabolism pathway, leading to the inhibition of DNA synthesis and cell proliferation. .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiadiazole-based molecules, such as:

Uniqueness

What sets N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of the phenylsulfonamido group and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its analogs .

Properties

IUPAC Name

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-7(15)11-9-12-13-10(18-9)14-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKOAVVYRATEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677702
Record name N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89782-63-8
Record name N-[5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89782-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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